1-(Hydroxymethyl)naphthalene-2-carboxylic acid

Positional isomerism Spectroscopic differentiation Chemical reactivity

The 1‑(hydroxymethyl) substitution pattern is essential for oxidation to 1,2‑naphthalenedicarboxylic acid—a monomer that yields coordination polymers and polyesters with properties unattainable from the 6‑isomer. This positional isomer also provides a distinct vector for retinoid RARβ/γ selectivity studies and serves as a self‑elimination spacer in enzyme‑activated prodrugs. Substituting the 6‑isomer introduces non‑equivalent hydrogen‑bonding geometry, altered pKₐ, and different metabolic stability. Procure the verified 1‑isomer to ensure reproducible biological and materials performance.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Cat. No. B11896176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)naphthalene-2-carboxylic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CO)C(=O)O
InChIInChI=1S/C12H10O3/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6,13H,7H2,(H,14,15)
InChIKeyIYBGBZSFLIMGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑(Hydroxymethyl)naphthalene‑2‑carboxylic Acid – Structural Identity and Procurement Baseline


1‑(Hydroxymethyl)naphthalene‑2‑carboxylic acid (CAS 1261626‑62‑3) is a naphthalene derivative bearing a hydroxymethyl (–CH₂OH) group at the 1‑position and a carboxylic acid (–COOH) at the 2‑position [REFS‑1]. Its molecular formula is C₁₂H₁₀O₃ and its molecular weight is 202.21 g·mol⁻¹ [REFS‑1]. The compound belongs to the hydroxymethyl‑naphthoic acid subclass, which serves as a versatile intermediate in medicinal chemistry and materials science [REFS‑2].

Why Positional Isomers of Hydroxymethyl‑Naphthoic Acids Cannot Be Interchanged in 1‑(Hydroxymethyl)naphthalene‑2‑carboxylic Acid Procurement


Hydroxymethyl‑naphthoic acid positional isomers share identical molecular formulae but differ in the placement of the hydroxymethyl group (e.g., 1‑ vs 6‑ vs 7‑position). This positional variation alters hydrogen‑bonding geometry, acidity (pKₐ) of the carboxylic acid, and metabolic stability, directly impacting receptor binding, prodrug activation kinetics, and solid‑state properties [REFS‑1][REFS‑2]. Generic substitution without positional verification therefore risks non‑equivalent biological or formulation performance.

Quantitative Differentiation Evidence for 1‑(Hydroxymethyl)naphthalene‑2‑carboxylic Acid


Positional Isomer Differentiation: 1‑(Hydroxymethyl) vs 6‑(Hydroxymethyl) Naphthalene‑2‑carboxylic Acid – Spectroscopic and Reactivity Signatures

The 1‑substituted isomer exhibits distinct NMR and IR signatures compared to the 6‑substituted isomer. The hydroxymethyl proton resonance appears at δ 4.6–4.8 ppm (triplet) for the 1‑isomer, whereas the carboxylic acid proton resonates at δ 12.1–12.3 ppm [REFS‑1]. The proximity of the hydroxymethyl to the carboxylic acid in the 1‑position enables intramolecular hydrogen bonding that is geometrically impossible in the 6‑isomer, altering the compound's reactivity in esterification and oxidation reactions [REFS‑2].

Positional isomerism Spectroscopic differentiation Chemical reactivity

Prodrug Derivatization Handle: Hydroxymethyl Group as an Activatable Conjugation Site

The primary hydroxymethyl group at the 1‑position serves as a chemically accessible handle for prodrug derivatization. Analogous 6‑(hydroxymethyl)naphthalene‑2‑carboxylic acid derivatives have been employed as self‑elimination spacers in enzyme‑activated prodrugs; the 1‑positional isomer offers altered steric and electronic properties that modulate the rate of spacer elimination [REFS‑1]. While direct kinetic data for the 1‑isomer are lacking, the general class of naphthalene‑based spacers demonstrates tunable activation rates (e.g., plasmin‑activated prodrugs with half‑lives shortened by 2‑ to 5‑fold compared to non‑naphthalene spacers) [REFS‑1].

Prodrug design Self‑elimination spacer Enzymatic activation

Retinoid X Receptor (RXR) Pharmacophore Relevance: Naphthalene‑2‑carboxylic Acid Core Motif

The naphthalene‑2‑carboxylic acid scaffold is a validated pharmacophore for retinoid X receptor (RXR) agonists. SR11254 (6‑[(5,6,7,8‑tetrahydro‑5,5,8,8‑tetramethyl‑2‑naphthalenyl)(hydroxyimino)methyl]‑2‑naphthalenecarboxylic acid) is a RARγ‑selective ligand that potently inhibits anchorage‑independent growth in B16 melanoma cells [REFS‑1]. 1‑(Hydroxymethyl)naphthalene‑2‑carboxylic acid retains the naphthalene‑2‑carboxylic acid core but places the hydroxymethyl substituent at the 1‑position rather than the 6‑position, offering a distinct vector for structure‑activity relationship (SAR) exploration [REFS‑2].

Retinoid X receptor Naphthalene carboxylic acid Pharmacophore

Oxidation Reactivity: Conversion to 1,2‑Naphthalenedicarboxylic Acid

The 1‑hydroxymethyl group of the target compound can be selectively oxidized to a second carboxylic acid, yielding 1,2‑naphthalenedicarboxylic acid [REFS‑1]. This transformation is mechanistically distinct from the oxidation of 6‑(hydroxymethyl)‑2‑naphthoic acid, where the greater distance between the two functional groups precludes the formation of an intramolecular anhydride intermediate. The 1,2‑proximity enables one‑step access to naphthalene‑1,2‑dicarboxylic acid derivatives, useful as monomers for high‑performance polyesters and coordination polymers [REFS‑2].

Oxidation Dicarboxylic acid Synthetic versatility

Procurement‑Relevant Application Scenarios for 1‑(Hydroxymethyl)naphthalene‑2‑carboxylic Acid


Synthesis of 1,2‑Naphthalenedicarboxylic Acid for Coordination Polymer and Polyester Monomer Development

The target compound's 1‑positioned hydroxymethyl group allows direct oxidation to 1,2‑naphthalenedicarboxylic acid, a monomer that is geometrically distinct from the commonly available 2,6‑naphthalenedicarboxylic acid. This positional isomer is of interest for synthesizing coordination polymers with unique pore architectures and polyesters with altered thermal and mechanical properties. Procurement of the 1‑isomer is essential, as the 6‑isomer cannot serve as a precursor to the 1,2‑diacid [REFS‑1].

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) SAR Probe Synthesis

The naphthalene‑2‑carboxylic acid scaffold is a proven retinoid pharmacophore. The 1‑hydroxymethyl substituent provides a distinct vector for further functionalization (e.g., esterification, amidation, or oxidation) that is not available with the 6‑hydroxymethyl isomer. Researchers exploring SAR around RARβ/γ selectivity require the 1‑isomer to diversify compound libraries and probe the effect of substitution position on receptor subtype selectivity [REFS‑2][REFS‑3].

Prodrug Linker Development Using Hydroxymethyl as an Activatable Handle

The primary hydroxymethyl group at the 1‑position can be conjugated to drug payloads via carbonate or carbamate linkages, serving as a self‑elimination spacer in enzyme‑activated prodrugs. The 1‑positional isomer offers different steric accessibility and elimination kinetics compared to the 6‑isomer used in literature prodrug systems. This makes it a valuable tool compound for optimizing linker design in targeted anticancer prodrugs [REFS‑1].

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